molecular formula C15H12O3 B13927600 2,4-Dihydroxychalcone CAS No. 92496-59-8

2,4-Dihydroxychalcone

Cat. No.: B13927600
CAS No.: 92496-59-8
M. Wt: 240.25 g/mol
InChI Key: LKNPFZQVNZFLIC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxychalcone is a member of the chalcone family, which are open-chain flavonoids. Chalcones are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound is specifically hydroxylated at the 2’ and 4’ positions on the aromatic rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with appropriately substituted benzaldehydes under basic conditions . The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Halogenated chalcones

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dihydroxychalcone is unique due to its specific hydroxylation pattern, which imparts distinct chemical reactivity and biological activity compared to other chalcones. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

92496-59-8

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

(E)-3-(2,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C15H12O3/c16-13-8-6-12(15(18)10-13)7-9-14(17)11-4-2-1-3-5-11/h1-10,16,18H/b9-7+

InChI Key

LKNPFZQVNZFLIC-VQHVLOKHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.